molecular formula C14H12N4O B1415291 4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105197-41-8

4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No. B1415291
CAS RN: 1105197-41-8
M. Wt: 252.27 g/mol
InChI Key: IUFNKCFWONBAPP-UHFFFAOYSA-N
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Description

“4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” is a chemical compound with the CAS Number: 1105197-41-8 . It has a molecular weight of 252.28 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one . The InChI code for this compound is 1S/C14H12N4O/c19-14-13-11 (12 (16-17-14)9-6-7-9)8-15-18 (13)10-4-2-1-3-5-10/h1-5,8,16H,6-7H2, (H,17,19) .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is solid in its physical form .

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been involved in the synthesis of new 1H-pyrazole, pyridazin-3(2H)-one, and oxazin-4-one derivatives, demonstrating the versatility of pyrazolo[3,4-d]pyridazine frameworks in creating heterocyclic compounds with potential biological activities. These syntheses involve reactions of related furandiones and phenylhydrazine, showcasing the compound's utility in constructing complex molecular architectures (Akbas & Aslanoğlu, 2006).

  • Another study highlights the novel and convenient one-pot strategy for the regioselective synthesis of new derivatives involving the pyrazolo[3,4-c]pyridazin framework. This methodology emphasizes the compound's role in facilitating efficient and selective synthetic routes, contributing to the field of medicinal chemistry and drug design (Rimaz et al., 2017).

Chemical Reactions and Properties

  • Research on the directed regiospecificity of 1,3-dipolar cycloaddition reactions involving pyridazin-3(2H)-ones has shed light on the chemical behavior of compounds within the pyrazolo[3,4-d]pyridazine class. These studies provide insights into the regioselective formation of derivatives, which is crucial for designing compounds with desired chemical and biological properties (Jelen et al., 1991).

  • The exploration of reactions between cyclic oxalyl compounds and hydrazines or hydrazones has led to the synthesis of pyrazolo[3,4-d]-pyridazinone and pyrazolo[3,4-d]pyridazine amine derivatives, further highlighting the compound's utility in creating diverse heterocyclic structures with potential for pharmacological applications (Şener et al., 2002).

Application in Dye Synthesis

  • The compound has found application in the synthesis of disperse dyes derived from pyrazolo[3,4-c]pyridazine derivatives. These dyes exhibit a range of hues from orange-yellow to orange-red when applied to polyester fibers, demonstrating the compound's potential in the field of materials science and textile engineering (Deeb et al., 2014).

properties

IUPAC Name

4-cyclopropyl-1-phenyl-6H-pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c19-14-13-11(12(16-17-14)9-6-7-9)8-15-18(13)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFNKCFWONBAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=O)C3=C2C=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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